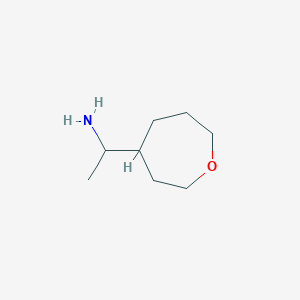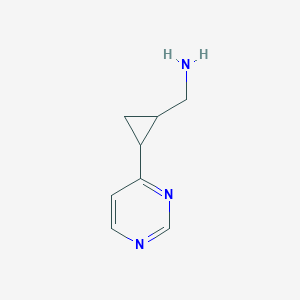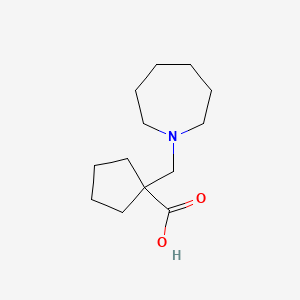
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring attached to a cyclopentane ring, with a carboxylic acid functional group. Its molecular formula is C13H23NO2, and it is often studied for its potential therapeutic and industrial applications .
准备方法
The synthesis of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor.
Attachment to Cyclopentane: The azepane ring is then attached to a cyclopentane ring through a series of reactions, often involving nucleophilic substitution or addition reactions.
Introduction of the Carboxylic Acid Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
化学反应分析
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Piperidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-ylmethyl)cyclopentane-1-carboxylic acid: Contains a morpholine ring, offering different chemical properties.
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Features a pyrrolidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which confer unique chemical and biological properties .
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14/h1-11H2,(H,15,16) |
InChI 键 |
SCFDXNHTQVOAAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC2(CCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


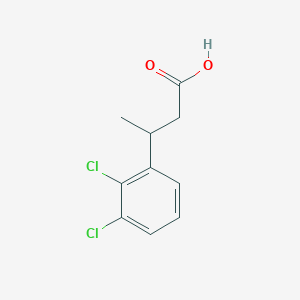

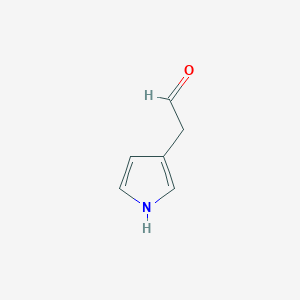
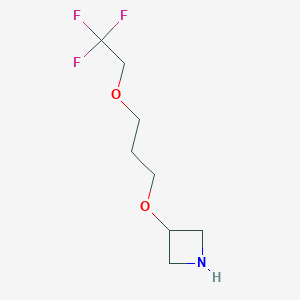
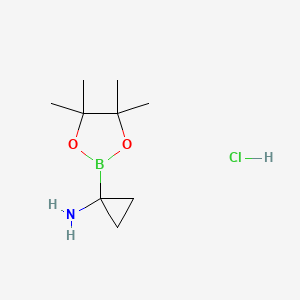
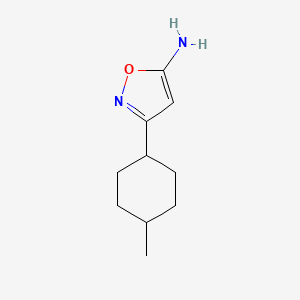


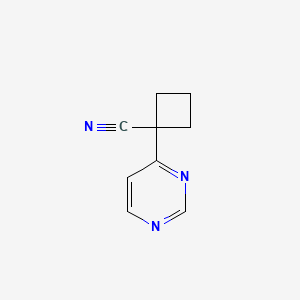
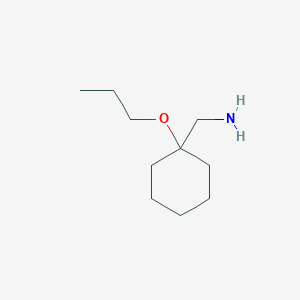
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
